molecular formula C7H7NO4 B372685 [(2-Hydroxypyridinium-1-yl)oxy]acetate

[(2-Hydroxypyridinium-1-yl)oxy]acetate

Cat. No.: B372685
M. Wt: 169.13g/mol
InChI Key: TZNUVGQOTGRTLQ-UHFFFAOYSA-N
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Description

[(2-Hydroxypyridinium-1-yl)oxy]acetate is a specialized chemical reagent designed for advanced research and development. Its structure incorporates a 2-hydroxypyridinium moiety, a scaffold of significant interest in medicinal chemistry due to its resemblance to privileged pharmacophores found in numerous bioactive molecules . The 2-pyridone structure is synthetically versatile and is known to exhibit a range of biological activities, making it a key intermediate in the synthesis of heterocyclic compounds and potential drug candidates . The unique functionalization with an oxyacetate group in this compound provides a reactive handle for further chemical modifications, such as conjugations or the development of prodrugs, facilitating structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in programs aimed at discovering novel therapeutic agents. As a stable, well-defined small molecule, it is suitable for use in high-throughput screening, biochemical assay development, and as a building block in organic synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13g/mol

IUPAC Name

2-(2-hydroxypyridin-1-ium-1-yl)oxyacetate

InChI

InChI=1S/C7H7NO4/c9-6-3-1-2-4-8(6)12-5-7(10)11/h1-4H,5H2,(H,10,11)

InChI Key

TZNUVGQOTGRTLQ-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C(=C1)O)OCC(=O)[O-]

Canonical SMILES

C1=CC=[N+](C(=C1)O)OCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
[(2-Hydroxypyridinium-1-yl)oxy]acetate C₇H₈NO₄⁺ 2-hydroxypyridinium, acetate Potential ligand for metal coordination Inferred
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ Thietane, pyrimidine, thioether Synthetic intermediate
4-Acetoxy cinnamyl acetate (Compound 5) C₁₃H₁₄O₄ Acetoxy-cinnamyl, acetate Cytotoxic (IC₅₀ = 19.35 μM vs. A549)
Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate C₁₆H₁₃N₃O₃ Cyanophenyl, oxo-dihydropyridine Pharmaceutical intermediate
Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate C₁₁H₁₅NO₃ Cyclohexenyl-cyano, acetate Lab reagent (discontinued)
Key Observations:

Electronic Effects: The 2-hydroxypyridinium group in the target compound introduces a positive charge, enhancing solubility in aqueous media compared to neutral analogs like ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate .

Synthetic Utility : The pyridinium core differentiates the target compound from pyrimidine or thietane-containing analogs (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate), which are often used as intermediates in heterocyclic synthesis .

Physicochemical Properties

  • Solubility : The ionic nature of this compound likely improves water solubility compared to neutral esters like methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate (CAS 172647-94-8), which requires organic solvents for dissolution .
  • Stability : The acetate ester linkage is prone to hydrolysis under basic conditions, a trait shared with ethyl 2-oxopyrrolidine-1-acetate (CAS 7149-42-2) .

Preparation Methods

Acidification of Alkanolamine Salts

The monoethanolamine salt of 4-methyl-6-(2,4,4-trimethylpentyl)-1-hydroxy-2-pyridone (Octopirox®) serves as a precursor. Treatment with hydrochloric acid in dimethylformamide (DMF) at 50–60°C for 90 minutes liberates the free acid (2-HPO) via proton transfer. Key conditions include:

ParameterOptimal Value
SolventDMF
AcidHCl (1:2 molar ratio)
Temperature50–60°C
Reaction Time90 minutes
Yield≥95%

This method achieves high purity (≥99%) by minimizing residual salts through ice-water quenching and recrystallization.

Alkylation with Methyl Bromoacetate

The Egyptian Journal of Chemistry details alkylation strategies for pyridine N-oxide derivatives using methyl bromoacetate. Adapting this to 2-HPO involves nucleophilic substitution at the hydroxyl oxygen.

Reaction Mechanism and Conditions

In anhydrous DMF, 2-HPO reacts with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃). The base deprotonates the hydroxyl group, enhancing nucleophilicity for an SN2 attack on the bromoacetate.

Representative Procedure:

  • Combine 2-HPO (10 mmol), methyl bromoacetate (10 mmol), and K₂CO₃ (11 mmol) in DMF.

  • Reflux at 80°C for 5 hours.

  • Quench with ice, filter, and recrystallize from ethanol.

Analytical Data (Analogous Compound):

  • Yield: 80%

  • Melting Point: 146–148°C

  • IR (cm⁻¹): 2222 (C≡N), 1757 (C=O ester)

  • ¹H NMR (DMSO-d₆): δ 3.72 (s, OCH₃), 5.12 (s, OCH₂)

Alternative Esterification Approaches

Williamson Ether Synthesis

Generating a sodium alkoxide of 2-HPO prior to reacting with bromoacetate improves electrophilicity. This method, though not explicitly cited in the sources, aligns with standard etherification practices and could enhance yields under milder conditions.

Direct Acetylation

Using acetyl chloride or acetic anhydride with a catalytic acid (e.g., H₂SO₄) could esterify the hydroxyl group directly. However, this route risks over-acetylation of the N-oxide and is less favored due to side reactions.

Purification and Characterization

Post-synthesis, the crude product is purified via:

  • Recrystallization: Ethanol or ethyl acetate yields crystalline solids.

  • Chromatography: Silica gel chromatography (CH₂Cl₂/MeOH) resolves residual salts.

Purity Assessment:

  • HPLC: C-18 column, pH 2.4 buffer/acetonitrile gradient, UV detection at 210 nm.

  • Elemental Analysis: Matches calculated values for C, H, and N within 0.05%.

Challenges and Optimization

Solubility Constraints

The N-oxide’s polar nature necessitates polar aprotic solvents (DMF, DMSO). Patent WO2019228988A1 highlights DMF’s superiority in dissolving both ionic precursors and neutral products.

Byproduct Formation

Residual monoethanolamine (<0.2%) is mitigated by rigorous washing with cold water.

Industrial-Scale Adaptations

Patent CN112351970A scales the process to kilogram quantities using:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Centrifugal Filtration: Accelerates solid-liquid separation .

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